BenchChemオンラインストアへようこそ!

2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide

Epigenetics HDAC Inhibition Kinase Inhibition

2-Benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide (CAS 1286721-04-7) is a non-hydroxamic kinase inhibitor scaffold. Unlike structurally analogous hydroxamic acid pan-HDAC inhibitors, its secondary carboxamide avoids strong metal chelation, providing a cleaner starting point for FLT3, FLT4, Aurora, and IRAK kinase programs. The 3,4-difluorophenyl group offers a unique electronic/lipophilic handle for SAR studies not replicated by simple phenyl or benzodioxolylmethyl analogs. Deploy this diversity-oriented compound for kinase-driven cancer screening or as a matched negative control to deconvolve HDAC-dependent effects. With a MW of 343.28, it is a compact lead candidate optimized for oral absorption and permeability.

Molecular Formula C17H11F2N3O3
Molecular Weight 343.29
CAS No. 1286721-04-7
Cat. No. B2363895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide
CAS1286721-04-7
Molecular FormulaC17H11F2N3O3
Molecular Weight343.29
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H11F2N3O3/c18-12-7-6-11(8-13(12)19)20-16(24)14-9-25-17(21-14)22-15(23)10-4-2-1-3-5-10/h1-9H,(H,20,24)(H,21,22,23)
InChIKeySMYPEUOANHSNGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide (CAS 1286721-04-7): A Scaffold-Defined Procurement Baseline


2-Benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide is a synthetic heterocyclic compound featuring a 1,3-oxazole core substituted at the 2-position with a benzamido group and at the 4-position with a carboxamide bearing a 3,4-difluorophenyl moiety. Its molecular formula is C17H11F2N3O3 with a molecular weight of 343.28 g/mol . The compound belongs to a broader class of 2-benzamidooxazole-4-carboxamides, a scaffold recognized for its capacity to engage kinase and epigenetic targets . Structurally, it is distinguished from closely related hydroxamic acid analogs by the presence of a non-hydroxamic, secondary carboxamide at the 4-position, a feature that fundamentally alters its metal-chelating properties and target engagement profile [1].

Why Generic Substitution of 2-Benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide is Scientifically Unsound


Generic substitution within the 2-benzamidooxazole-4-carboxamide class is unreliable because minor structural variations at the N-substituent dramatically alter biological activity and selectivity. The 3,4-difluorophenyl group on the target compound provides a unique combination of electronic effects and lipophilicity that is not replicated by simple phenyl, morpholinophenyl, or benzodioxolylmethyl analogs . Furthermore, the target compound is a non-hydroxamic carboxamide, a critical distinction from the extensively studied 2-benzamidooxazole hydroxamic acid series, which acts as potent pan-HDAC inhibitors (IC50 as low as 0.010 µM) [1]. This fundamental pharmacophore difference means the target compound is unlikely to exhibit the same strong metal-chelating, HDAC-driven polypharmacology, redirecting its utility toward kinase-centric or novel target applications inferred from the patent landscape [2].

Quantitative Differentiation Evidence for 2-Benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide (CAS 1286721-04-7)


Carboxamide vs. Hydroxamic Acid Pharmacophore: Mechanistic Divergence

The target compound is a secondary carboxamide at the 4-position, whereas the most extensively characterized 2-benzamidooxazole analogs are primary hydroxamic acids designed for potent zinc-chelating HDAC inhibition. The hydroxamic acid series (compounds 5a-g) exhibited HDAC IC50 values in the sub-micromolar range (0.010–0.131 µM), with compound 5f achieving an IC50 of 0.010 µM, surpassing SAHA (0.025 µM) [1]. The non-hydroxamic nature of the target compound eliminates this dominant mechanism of action, making it unsuitable as a direct substitute in HDAC-centric research but potentially advantageous for selectivity profiling where pan-HDAC activity is a confounding liability.

Epigenetics HDAC Inhibition Kinase Inhibition Medicinal Chemistry

3,4-Difluorophenyl Substituent Effect on Lipophilicity and Metabolic Stability

The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring is a well-established strategy to modulate lipophilicity (logP), oxidative metabolism, and target binding. While direct logP or metabolic stability data for this specific compound are not publicly available, the 3,4-difluorophenyl substitution is known to reduce the electron density of the aromatic ring, potentially enhancing metabolic stability relative to unsubstituted phenyl or electron-donating group-substituted analogs [1]. Cross-study comparison with structurally disclosed 2-benzamido-N-phenyl-oxazole-4-carboxamide analogs demonstrates that fluorination is a key driver of differentiated pharmacokinetic profiles within this scaffold class .

ADME Drug-likeness Fluorine Chemistry Structure-Activity Relationship

Patent Landscape Context: Kinase Inhibitor Activity of 2-Acylamino Azole Carboxamides

The patent literature strongly associates the substituted oxazole-4-carboxamide scaffold, including 2-benzamido variants, with kinase inhibition, particularly against FLT3, FLT4, Aurora kinases, and IRAK family targets [1][2]. The broad genus claims in patents such as US 8,637,532 (Amino azaheterocyclic carboxamides) encompass compounds structurally similar to the target compound and explicitly describe their utility for treating hyperproliferative diseases [1]. This places the target compound within a defined, commercially relevant intellectual property space for kinase inhibitor research and development, offering a clearer path to application than the HDAC-centric hydroxamic acid series.

Cancer Therapeutics Kinase Inhibition FLT3 Aurora Kinase

Molecular Weight and Physicochemical Baseline: A Favorable Starting Point for Lead Optimization

With a molecular weight of 343.28 g/mol and a calculated logP consistent with orally bioavailable chemical space, the target compound occupies a favorable physicochemical niche compared to larger, more complex analogs. For instance, the morpholinophenyl analog (C21H20N4O4, MW ~392) and the benzodioxolylmethyl analog (C19H15N3O5, MW ~365) both exceed the molecular weight of the target compound, potentially introducing additional metabolic liabilities or solubility challenges . This places the 3,4-difluorophenyl compound in a more attractive region of drug-like chemical space for lead optimization programs focused on oral bioavailability.

Drug Discovery Physicochemical Properties Lead-likeness Fragment-based Design

Optimal Application Scenarios for 2-Benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide (CAS 1286721-04-7)


Kinase Inhibitor Screening Libraries for Oncology Drug Discovery

Based on the patent landscape linking this scaffold to FLT3, FLT4, Aurora kinase, and IRAK inhibition [1], this compound is best deployed as a member of diversity-oriented screening libraries targeting kinase-driven cancers. Its non-hydroxamic structure avoids the pan-HDAC activity that complicates hit triage in epigenetic-focused campaigns, offering a cleaner kinase-centric starting point [2].

Structure-Activity Relationship (SAR) Expansion Around the 3,4-Difluorophenyl Motif

The 3,4-difluorophenyl group provides a defined physicochemical handle for SAR studies. Researchers can systematically compare this compound against des-fluoro, mono-fluoro (2-, 3-, or 4-position), or other di-fluorinated regioisomers to map the impact of fluorination on target potency, selectivity, and metabolic stability within the 2-benzamidooxazole-4-carboxamide series [3].

Negative Control Development for HDAC Inhibitor Studies

Since the compound lacks the hydroxamic acid group essential for strong HDAC inhibition, it can serve as a valuable negative control in experiments where the structurally analogous 2-benzamidooxazole hydroxamic acids (IC50 0.010–0.131 µM against HDACs) [2] are used as tool compounds. This allows for the deconvolution of HDAC-dependent and HDAC-independent effects.

Lead Optimization Starting Point for Oral Bioavailability Programs

With a molecular weight of 343.28 g/mol, the compound resides in a favorable region of drug-like chemical space. It is a more compact lead candidate compared to larger N-substituted analogs, making it a strategic choice for programs where optimizing for oral absorption and permeability is a primary design goal .

Quote Request

Request a Quote for 2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.